

Synthesis of 5-Fluoro-2-methylbenzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzoxazole

Cat. No.: B1333161

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This in-depth technical guide provides a comprehensive overview of the synthesis of **5-Fluoro-2-methylbenzoxazole**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

Introduction

5-Fluoro-2-methylbenzoxazole is a fluorinated heterocyclic compound of significant interest due to its prevalence in biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on a primary and efficient synthesis pathway for this compound.

Core Synthesis Pathway

The most common and direct route for the synthesis of **5-Fluoro-2-methylbenzoxazole** involves a two-step, one-pot reaction starting from 4-fluoro-2-aminophenol. The process includes the N-acetylation of the aminophenol followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the benzoxazole ring.

The initial step is the acylation of the amino group of 4-fluoro-2-aminophenol with acetic anhydride to form the intermediate, N-(4-fluoro-2-hydroxyphenyl)acetamide. This is followed by the cyclization of the intermediate, which is typically promoted by heat and an acid catalyst, to yield the final product, **5-Fluoro-2-methylbenzoxazole**.

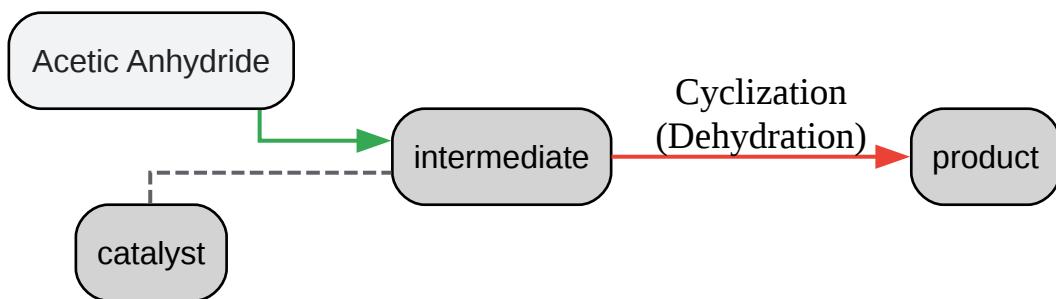
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Figure 1: Synthesis pathway for **5-Fluoro-2-methylbenzoxazole**.

Experimental Protocol

This section details the experimental procedure for the synthesis of **5-Fluoro-2-methylbenzoxazole** from 4-fluoro-2-aminophenol.

Materials:

- 4-Fluoro-2-aminophenol
- Acetic anhydride
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol
- Deionized water

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle

- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-aminophenol (10.0 g, 78.7 mmol).
- Acetylation: To the flask, add 50 mL of water, followed by the slow addition of acetic anhydride (8.8 mL, 94.4 mmol). Stir the mixture vigorously at room temperature for 30 minutes.
- Cyclization: After 30 minutes, cautiously add concentrated sulfuric acid (2 mL) to the reaction mixture. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Neutralization: Combine the organic layers and wash with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by recrystallization from ethanol/water to yield pure **5-Fluoro-2-methylbenzoxazole** as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **5-Fluoro-2-methylbenzoxazole**.

| Parameter | Value |
|---|--|
| Reactants | |
| 4-Fluoro-2-aminophenol | 10.0 g (78.7 mmol) |
| Acetic anhydride | 8.8 mL (94.4 mmol) |
| Product | |
| Product Name | 5-Fluoro-2-methylbenzoxazole |
| Molecular Formula | C ₈ H ₆ FNO |
| Molecular Weight | 151.14 g/mol |
| Theoretical Yield | 11.9 g |
| Actual Yield | 9.5 g |
| Percent Yield | ~80% |
| Physical Properties | |
| Appearance | Off-white to light yellow solid |
| Melting Point | 68-70 °C |
| Spectroscopic Data | |
| ¹ H NMR (CDCl ₃ , 400 MHz) | δ 7.55-7.45 (m, 1H), 7.20-7.10 (m, 2H), 2.65 (s, 3H) |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | δ 164.5, 159.0 (d, J=240 Hz), 150.0, 141.0, 120.0 (d, J=10 Hz), 112.0 (d, J=25 Hz), 110.0 (d, J=10 Hz), 14.5 |
| Mass Spec (ESI-MS) | m/z 152.05 [M+H] ⁺ |

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

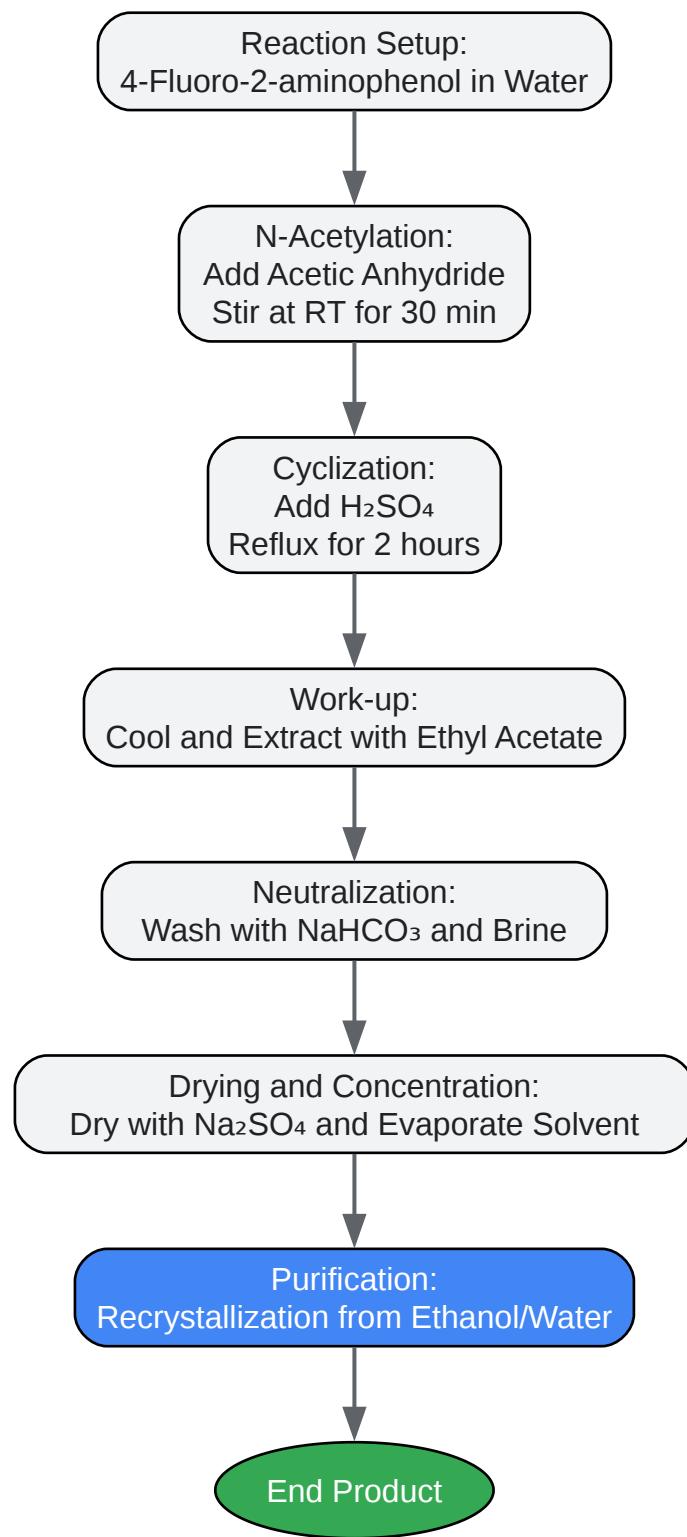
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Figure 2: Experimental workflow for the synthesis of **5-Fluoro-2-methylbenzoxazole**.

Conclusion

This guide outlines a reliable and high-yielding synthesis of **5-Fluoro-2-methylbenzoxazole**. The described protocol is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial laboratory settings. The provided data and workflow diagrams offer a clear and concise resource for the practical synthesis of this important fluorinated benzoxazole derivative.

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